Achieving the Highest Analytical Sensitivity for M1dG in Human Leukocyte DNA via 13C3-SIL-IS
Pyrimido[1,2-a]purin-10(1H)-one-13C3 enables a liquid chromatography-nanoelectrospray ionization-high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) method with a limit of quantitation (LOQ) of 0.125 fmol/mg DNA, and a limit of detection (LOD) of 5 amol on-column [1]. This sensitivity is achieved through the use of [13C3]M1dG as the internal standard, which perfectly co-elutes with the target analyte M1dG, correcting for matrix-induced ion suppression in human leukocyte DNA hydrolysates [1].
| Evidence Dimension | Limit of Detection (LOD) |
|---|---|
| Target Compound Data | 5 amol on-column |
| Comparator Or Baseline | Previous GC-EC-NCI-MS method with [2H2]M1G-dR internal standard: 100 fmol/sample (approx. 3 adducts/10⁸ bases) |
| Quantified Difference | Target method is >20,000x more sensitive on an absolute basis (5e-18 mol vs 1e-13 mol) and detects ~50x fewer adducts per base (0.004 adducts/10⁸ bases vs 3 adducts/10⁸ bases). |
| Conditions | LC-NSI-HRMS/MS analysis of enzymatically hydrolyzed human leukocyte DNA (200 µg input) with NaBH4 reduction and SPE cleanup. |
Why This Matters
Procuring a 13C3-labeled standard directly enables an ultra-sensitive assay, essential for measuring endogenous M1G levels in limited clinical samples (e.g., pediatric or biopsy specimens) where alternative methods fail due to insufficient sensitivity.
- [1] Ma, B.; Villalta, P. W.; Balbo, S.; Stepanov, I. Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry. Chemical Research in Toxicology 2014, 27 (10), 1829-1836. DOI: 10.1021/tx5002699 View Source
